molecular formula C22H43NO4 B12642307 (2-(Stearoylamino)ethoxy)acetic acid CAS No. 94107-69-4

(2-(Stearoylamino)ethoxy)acetic acid

Cat. No.: B12642307
CAS No.: 94107-69-4
M. Wt: 385.6 g/mol
InChI Key: ZWIYAJWMHYKEMP-UHFFFAOYSA-N
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Description

(2-(Stearoylamino)ethoxy)acetic acid: is a synthetic organic compound with the molecular formula C22H43NO4 and a molecular weight of 385.58 g/mol It is characterized by the presence of a stearoyl group attached to an aminoethoxy acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Stearoylamino)ethoxy)acetic acid typically involves the reaction of stearic acid with aminoethoxy acetic acid under specific conditions. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the stearoyl group and the aminoethoxy acetic acid . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: (2-(Stearoylamino)ethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stearic acid derivatives, while reduction can produce stearoylamine derivatives .

Scientific Research Applications

Chemistry: In chemistry, (2-(Stearoylamino)ethoxy)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and lipid metabolism. It may also serve as a model compound for studying the behavior of fatty acid derivatives in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have anti-inflammatory or antimicrobial properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and surfactants. Its amphiphilic nature makes it suitable for applications in detergents, emulsifiers, and lubricants .

Mechanism of Action

The mechanism of action of (2-(Stearoylamino)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The stearoyl group can insert into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport . Additionally, the compound may interact with enzymes involved in lipid metabolism, modulating their activity and affecting metabolic pathways .

Properties

CAS No.

94107-69-4

Molecular Formula

C22H43NO4

Molecular Weight

385.6 g/mol

IUPAC Name

2-[2-(octadecanoylamino)ethoxy]acetic acid

InChI

InChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-18-19-27-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26)

InChI Key

ZWIYAJWMHYKEMP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCOCC(=O)O

Origin of Product

United States

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